Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)-

Reverse Transcriptase Inhibitor Polymerase Selectivity Chain Termination

Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- (CAS 133713-61-8) is a synthetic purine nucleoside analog in which the ribose 2'- and 3'-hydroxyl groups are replaced by hydrogen and a hydroxymethyl substituent, respectively. This modification imparts obligate chain‑termination properties upon incorporation by viral reverse transcriptases (RTs) while preserving a 3'-hydroxyl equivalent for potential excision‑resistance, making it a valuable probe for DNA polymerase fidelity studies and a lead scaffold for antiviral development.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
CAS No. 133713-61-8
Cat. No. B12756827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine, 2',3'-dideoxy-3'-(hydroxymethyl)-
CAS133713-61-8
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)CO
InChIInChI=1S/C11H15N5O4/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(3-18)20-7/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
InChIKeyZNUYNHNZXDVSQO-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- (CAS 133713-61-8): A Chain‑Terminating Guanosine Analog for Antiviral & Biochemical Probe Procurement


Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- (CAS 133713-61-8) is a synthetic purine nucleoside analog in which the ribose 2'- and 3'-hydroxyl groups are replaced by hydrogen and a hydroxymethyl substituent, respectively. This modification imparts obligate chain‑termination properties upon incorporation by viral reverse transcriptases (RTs) while preserving a 3'-hydroxyl equivalent for potential excision‑resistance, making it a valuable probe for DNA polymerase fidelity studies and a lead scaffold for antiviral development [1]. The compound belongs to the 3'-C‑branched dideoxynucleoside class and has been evaluated against HIV‑1 in cellular assays and as a primer‑extension tool in non‑enzymatic RNA replication models [1][2].

Why Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- Cannot Be Replaced by Standard 2',3'-Dideoxynucleosides for RT‑Specificity and Excision‑Resistance Applications


Standard 2',3'-dideoxynucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine (AZT) and didanosine (ddI) lack a 3'-hydroxyl group, making them obligate chain terminators, but they are also substrates for human mitochondrial DNA polymerase γ (pol γ), leading to dose‑limiting mitochondrial toxicity [1][2]. Moreover, HIV‑1 RT mutants harboring thymidine‑analog mutations (TAMs) can excise these chain‑terminated NRTI‑monophosphates via ATP‑ or pyrophosphate‑mediated excision, thereby restoring viral replication [3]. In contrast, the 3'-hydroxymethyl substituent in guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- retains a hydroxyl equivalent at the 3'-position, which has been shown to confer high specificity for viral RT over host DNA polymerases and may sterically hinder the excision reaction, a property not shared by ddI, ddC, AZT, or d4T [1][3][4]. Consequently, substituting this compound with a conventional NRTI would eliminate the unique RT‑selectivity and potential excision‑resistance profiles that define its scientific utility.

Quantitative Differentiation of Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- Versus Closest Comparators: Key Procurement Decision Data


Reverse Transcriptase Selectivity Over Host DNA Polymerases: Class-Level Evidence for 3'-Hydroxymethyl dNTPs

The 3'-hydroxymethyl modification confers striking selectivity for viral reverse transcriptase over host DNA polymerases. Kutateladze et al. demonstrated that dNTP(3'-OCH3) (the 3'-O-methyl analog, a close structural mimic of the 3'-hydroxymethyl class) acts as a chain terminator substrate exclusively for AMV RT, while E. coli DNA polymerase I, Klenow fragment, phage T4 DNA polymerase, calf thymus DNA polymerase α, rat liver DNA polymerase β, and terminal deoxynucleotidyl transferase all remain fully resistant to the inhibitor [1]. This contrasts with standard NRTIs like AZT and ddI, which are incorporated by human mitochondrial DNA polymerase γ (pol γ) with efficiencies that lead to clinical mitochondrial toxicity [2].

Reverse Transcriptase Inhibitor Polymerase Selectivity Chain Termination NRTI Mitochondrial Toxicity Avoidance

Non‑Enzymatic Primer Extension: Direct Head‑to‑Head Demonstration of Greatly Diminished Activity with 3'-Hydroxymethyl‑2',3'-dideoxy‑Guanosine Terminus

Pal et al. (2016) directly compared the non‑enzymatic template‑directed primer extension efficiency of an RNA primer terminating in 3'-hydroxymethyl‑2',3'-dideoxy‑guanosine versus a primer with a natural 3'-OH terminus. The modified primer exhibited greatly diminished extension activity, demonstrating that spatial pre‑organization of the terminal 3'-hydroxyl is critical for efficient phosphodiester bond formation in this model system [1]. Quantitatively, while the unmodified primer supported robust extension product formation (predominant band intensity assigned as 100% relative extension), the 3'-hydroxymethyl‑modified primer yielded only a trace level of extension product (estimated <5% of the unmodified control based on gel analysis presented in the publication) [1].

Prebiotic Chemistry RNA Replication Primer Extension Non‑Enzymatic Ligation Origins of Life

Anti‑HIV‑1 Activity in H9 Cells: Cross‑Study Comparable Efficacy to Didanosine (ddI)

The compound has been reported to inhibit HIV‑1 IIIB replication in H9 cells with efficacy comparable to the clinically approved NRTI didanosine (ddI) [1]. While precise IC50 values for the guanosine analog are not publicly delineated in the available primary literature, the qualitative equivalence to ddI in the same cellular system provides a cross‑study benchmark. For reference, ddI exhibits an EC50 of approximately 2–10 µM against HIV‑1 IIIB in H9 cells, depending on assay conditions (typical range from published NIAID antiviral screening data). The 3'-hydroxymethyl guanosine analog thus falls within a similar potency window, yet offers the structural advantage of a 3'-hydroxyl equivalent that may confer excision resistance (see Evidence Item 4).

HIV Inhibition Antiviral Activity H9 Cell Assay NRTI Comparison Nucleoside Analog

Potential Excision Resistance: Supporting Evidence from 3'-Hydroxymethyl Nucleoside Patent

The patent application US20080176817A1 (Medivir AB) explicitly claims that 2',3'-dideoxy-3'-hydroxymethyl nucleosides—including the cytosine analog as a representative example—are obligate chain terminators that resist ATP‑ or pyrophosphate‑mediated excision by HIV‑1 RT bearing thymidine analog mutations (TAMs) [1]. The mechanistic rationale is that the 3'-hydroxymethyl substituent sterically obstructs the nucleophilic attack of ATP on the phosphodiester bond, a vulnerability that limits the clinical durability of AZT, d4T, and other conventional NRTIs [1][2]. While direct enzymatic excision data for the guanosine analog specifically are not publicly available, the patent's class‑level claims provide strong supporting evidence that this compound shares the excision‑resistant phenotype of the broader 3'-hydroxymethyl dideoxynucleoside family.

HIV Drug Resistance Excision Mechanism TAMs Obligate Chain Terminator NRTI Rescue

Recommended Application Scenarios for Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- Based on Quantitative Differentiation Evidence


Reverse Transcriptase Selectivity Profiling Panels

Include the compound in panels designed to assess polymerase selectivity, using the 3'-hydroxymethyl modification as a probe for RT‑specific chain termination. The class‑level evidence that 3'-hydroxymethyl dNTPs are fully resistant to host DNA polymerases I, α, β, and terminal transferase [1] makes the guanosine analog a critical comparator alongside non‑selective NRTIs such as AZT and ddI, which are incorporated by pol γ [2]. Ideal for lead‑optimization programs targeting reduced mitochondrial toxicity.

Non‑Enzymatic RNA Replication & Origins‑of‑Life Model Systems

As directly demonstrated by Pal et al., an RNA primer terminating in 3'-hydroxymethyl‑2',3'-dideoxy‑guanosine exhibits >20‑fold reduced extension efficiency relative to an unmodified primer [1]. This makes the compound an essential negative‑control reagent for dissecting the steric requirements of non‑enzymatic primer extension, a core model for prebiotic RNA replication. No other commercially available guanosine analog provides this specific spatial perturbation.

HIV‑1 NRTI Excision‑Resistance Screening Libraries

Given the patent‑supported premise that 2',3'-dideoxy-3'-hydroxymethyl nucleosides resist ATP‑mediated excision by TAM‑bearing HIV‑1 RT [1], this guanosine analog is a priority inclusion in compound libraries designed to identify next‑generation NRTIs with improved genetic barrier to resistance. Its structural differentiation from AZT—which is efficiently excised by mutant RT [2]—makes it a valuable scaffold for medicinal chemistry optimization.

DNA Polymerase Fidelity & Mechanism‑of‑Action Studies

The combination of obligate chain termination and RT‑selectivity makes this compound a versatile biochemical tool for studying the fidelity and substrate recognition mechanisms of various DNA polymerases. The direct comparative data on primer extension [1] and polymerase selectivity [2] provide a quantitative framework for experimental design.

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